5-chloro-2-(3-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
5-chloro-2-(3-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C15H14ClNO3 and its molecular weight is 291.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.0662210 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Fused Tetracyclic Quinoxalines Synthesis : The compound was utilized in the synthesis of fused tetracyclic quinoxalines through reactions of o-phenylenediamines in polyphosphoric acid. This process highlights its role in the formation of complex organic structures, providing insights into its versatility in synthetic chemistry (Deady & Kaye, 1997).
Docking Studies and Crystal Structure : Another study focused on the crystal structure and docking studies of tetrazole derivatives, demonstrating the compound's utility in understanding molecular interactions within the active site of the cyclooxygenase-2 enzyme. This research underscores its potential in drug design and molecular biology (Al-Hourani et al., 2015).
Inhibition of Tubulin Polymerization : Research on methoxy-substituted 3-formyl-2-phenylindoles, including similar compounds, revealed their ability to inhibit tubulin polymerization. This study suggests the compound's significance in the development of cytostatic agents, highlighting its therapeutic potential (Gastpar et al., 1998).
Improved Glucose Tolerance : A study on oxazolidinediones related to the compound showed improvements in glucose tolerance in rats, indicating its potential application in diabetes research and treatment (Schnur & Morville, 1986).
Potential Antipsychotic Properties
- Serotonin Receptor Affinity : Research on isoindole-1,3-dione derivatives explored their affinity for serotonin receptors and inhibition of phosphodiesterase 10A, suggesting the compound's relevance in developing new antipsychotic medications. This study emphasizes the compound's potential in psychiatric medicine (Czopek et al., 2020).
Properties
IUPAC Name |
5-chloro-2-(3-methoxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-20-11-4-2-3-10(8-11)17-14(18)12-6-5-9(16)7-13(12)15(17)19/h2-5,8,12-13H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZFHNDKSXIWDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3CC=C(CC3C2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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